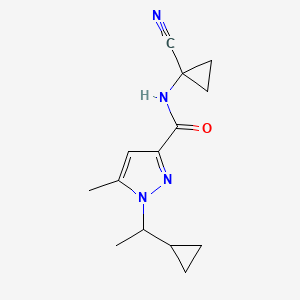
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCPA is a potent and selective agonist of the A1 adenosine receptor, which plays a crucial role in regulating various physiological processes.
作用機序
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide exerts its effects by binding selectively to the A1 adenosine receptor, which is a G protein-coupled receptor that is widely distributed throughout the body. Activation of the A1 adenosine receptor leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of potassium channels.
Biochemical and Physiological Effects
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including the regulation of heart rate, blood pressure, and cardiac contractility. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One of the main advantages of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide in lab experiments is its high selectivity for the A1 adenosine receptor. This allows researchers to study the specific effects of A1 receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
将来の方向性
There are many potential future directions for research on N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide and the A1 adenosine receptor. One promising area of research is the development of new compounds that can selectively target the A1 receptor with even greater specificity and potency. Another area of interest is the study of the role of the A1 receptor in various disease states, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, there is a growing interest in the use of A1 receptor agonists as potential therapeutics for a variety of conditions, including pain, inflammation, and sleep disorders.
合成法
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide can be synthesized using a variety of methods, including the reaction of 1-cyclopropylethylamine with 1-cyanocyclopropane carboxylic acid, followed by the addition of 5-methylpyrazole-3-carboxamide. The synthesis of N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide is a complex process that requires careful attention to detail and the use of specialized equipment.
科学的研究の応用
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide has been used extensively in scientific research to study the role of the A1 adenosine receptor in various physiological processes. This compound has been shown to have a wide range of applications, including the study of cardiovascular function, neuroprotection, and the regulation of sleep and wakefulness.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-7-12(13(19)16-14(8-15)5-6-14)17-18(9)10(2)11-3-4-11/h7,10-11H,3-6H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUWMEAKDYULAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)C(=O)NC3(CC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-1-(1-cyclopropylethyl)-5-methylpyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


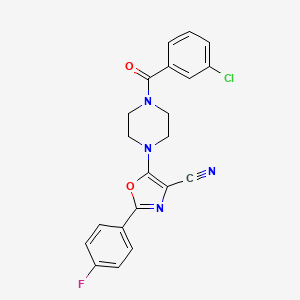
![N-(1-cyanocyclohexyl)-2-[3-(2-methoxyethyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2539404.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2539405.png)
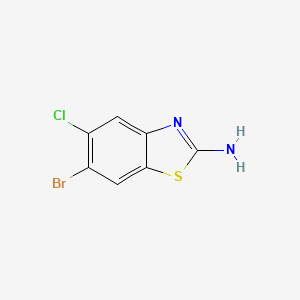
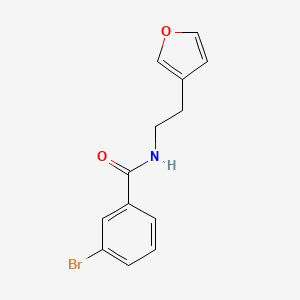



![1-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
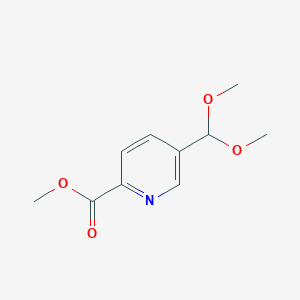
![5-Ethyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2539421.png)
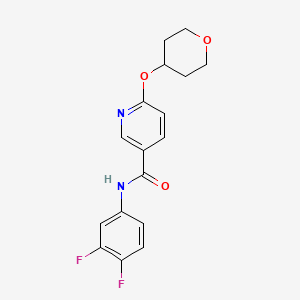
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2539424.png)